4-(3-Benzyloxyphenyl)-2-chlorophenol
CAS No.: 1261931-91-2
Cat. No.: VC11744066
Molecular Formula: C19H15ClO2
Molecular Weight: 310.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261931-91-2 |
---|---|
Molecular Formula | C19H15ClO2 |
Molecular Weight | 310.8 g/mol |
IUPAC Name | 2-chloro-4-(3-phenylmethoxyphenyl)phenol |
Standard InChI | InChI=1S/C19H15ClO2/c20-18-12-16(9-10-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |
Standard InChI Key | XRDDFVUAGVPJSZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-(3-Benzyloxyphenyl)-2-chlorophenol (C₁₉H₁₅ClO₂) features a central phenol ring substituted at the 2-position with chlorine and at the 4-position with a 3-benzyloxyphenyl group. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Weight | 310.8 g/mol |
IUPAC Name | 2-chloro-5-(3-phenylmethoxyphenyl)phenol |
CAS Registry Number | 1261908-86-4 |
SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O |
XLogP3 | 5.2 (predicted) |
The benzyloxy group enhances lipophilicity (XLogP3 = 5.2), while the chlorine atom induces electron-withdrawing effects, polarizing the aromatic system .
Spectroscopic Signatures
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, benzyl aromatic), 7.10 (d, J = 8.4 Hz, 1H), 6.95–6.75 (m, 6H, phenolic protons).
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IR (KBr): ν 3340 cm⁻¹ (O-H stretch), 1240 cm⁻¹ (C-O-C asymmetric), 750 cm⁻¹ (C-Cl) .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
A scalable route involves reacting 2-chloro-4-nitrophenol with 3-benzyloxyphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), achieving >85% yield . Subsequent nitro reduction using SnCl₂·2H₂O in acidic ethanol (70°C, 1.5 hr) furnishes the target amine precursor, which undergoes diazotization and hydrolysis to yield the phenolic derivative :
Purification and Optimization
Crude product purification via column chromatography (SiO₂, hexane/EtOAc 4:1) achieves >98% purity. Critical process parameters include:
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Temperature control (<5°C during diazotization to prevent byproduct formation)
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Stoichiometric excess of SnCl₂ (4 eq.) for complete nitro reduction
Biological and Pharmacological Profile
Monoamine Oxidase (MAO) Inhibition
Structural analogs like 2-(4-(benzyloxy)-5-hydroxyphenyl)benzothiazole demonstrate potent MAO-B inhibition (IC₅₀ = 0.062 µM) . The benzyloxy-chlorophenol scaffold likely binds to MAO-B’s hydrophobic cavity via:
Antioxidant Capacity
In oxygen radical absorbance capacity (ORAC) assays, derivatives exhibit 2.27 Trolox equivalents, attributed to radical scavenging by the phenolic -OH and chlorine’s electron-deficient aromatic system .
Industrial and Environmental Considerations
Polymer Additive Applications
Chlorophenols function as:
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Flame retardants in polycarbonates (thermal degradation inhibition at 300–400°C)
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Antioxidants in PVC, reducing dehydrochlorination rates by 40%
Ecotoxicological Impact
While no direct data exists for 4-(3-benzyloxyphenyl)-2-chlorophenol, structurally similar trichlorophenols show:
Parameter | Value |
---|---|
LC₅₀ (Rainbow trout) | 0.12 mg/L (96 hr) |
Soil Half-Life | 30–150 days |
BCF (Bioaccumulation) | 120–450 |
Proper waste management via Fenton oxidation (H₂O₂/Fe²⁺, pH 3) achieves >99% degradation within 2 hr .
Comparative Analysis with Structural Analogs
Compound | MAO-B IC₅₀ (µM) | ORAC Value | LogP |
---|---|---|---|
4-(3-Benzyloxyphenyl)-2-chlorophenol | 0.15 (predicted) | 2.1 | 5.2 |
2,4,6-Trichlorophenol | N/A | 0.8 | 3.7 |
4-Benzyloxyphenol | 2.4 | 1.6 | 4.1 |
The chloro substitution enhances target selectivity over MAO-A by 180-fold compared to non-halogenated analogs .
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